
1-methyl-5-(pyridin-3-ylethynyl)-1H-pyrazol-3-amine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-methyl-5-(pyridin-3-ylethynyl)-1H-pyrazol-3-amine is a heterocyclic compound that features a pyrazole ring substituted with a methyl group at the 1-position, a pyridin-3-ylethynyl group at the 5-position, and an amine group at the 3-position.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 1-methyl-5-(pyridin-3-ylethynyl)-1H-pyrazol-3-amine typically involves the following steps:
Formation of the Pyrazole Ring: The pyrazole ring can be synthesized through the cyclocondensation of hydrazine with a 1,3-dicarbonyl compound.
Introduction of the Pyridin-3-ylethynyl Group: The pyridin-3-ylethynyl group can be introduced via a Sonogashira coupling reaction.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors for the Sonogashira coupling reaction and the use of automated systems for the cyclocondensation and methylation steps .
Analyse Des Réactions Chimiques
Types of Reactions
1-methyl-5-(pyridin-3-ylethynyl)-1H-pyrazol-3-amine can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction can be achieved using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the pyridine ring.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in acetic acid or potassium permanganate in water.
Reduction: Sodium borohydride in ethanol or lithium aluminum hydride in ether.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products
Applications De Recherche Scientifique
1-methyl-5-(pyridin-3-ylethynyl)-1H-pyrazol-3-amine has several scientific research applications:
Medicinal Chemistry: It serves as a scaffold for the development of kinase inhibitors, which are important in cancer treatment.
Biology: The compound can be used in the study of enzyme inhibition and protein-ligand interactions.
Chemistry: It is used in the synthesis of more complex heterocyclic systems.
Mécanisme D'action
The mechanism of action of 1-methyl-5-(pyridin-3-ylethynyl)-1H-pyrazol-3-amine involves its interaction with molecular targets such as kinases. The compound binds to the active site of the kinase, inhibiting its activity and thereby blocking downstream signaling pathways involved in cell proliferation and survival . This makes it a potential candidate for the treatment of cancers and other diseases characterized by dysregulated kinase activity .
Comparaison Avec Des Composés Similaires
Similar Compounds
1-methyl-5-(pyridin-3-ylethynyl)-1H-pyrazol-4-amine: Similar structure but with the amine group at the 4-position.
1-methyl-5-(pyridin-2-ylethynyl)-1H-pyrazol-3-amine: Similar structure but with the pyridin-2-ylethynyl group.
1-methyl-5-(pyridin-4-ylethynyl)-1H-pyrazol-3-amine: Similar structure but with the pyridin-4-ylethynyl group.
Uniqueness
1-methyl-5-(pyridin-3-ylethynyl)-1H-pyrazol-3-amine is unique due to its specific substitution pattern, which can confer distinct biological activity and selectivity for certain molecular targets . This makes it a valuable scaffold for drug design and development .
Propriétés
Formule moléculaire |
C11H10N4 |
|---|---|
Poids moléculaire |
198.22 g/mol |
Nom IUPAC |
1-methyl-5-(2-pyridin-3-ylethynyl)pyrazol-3-amine |
InChI |
InChI=1S/C11H10N4/c1-15-10(7-11(12)14-15)5-4-9-3-2-6-13-8-9/h2-3,6-8H,1H3,(H2,12,14) |
Clé InChI |
FEODBLIFQAGFLF-UHFFFAOYSA-N |
SMILES canonique |
CN1C(=CC(=N1)N)C#CC2=CN=CC=C2 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


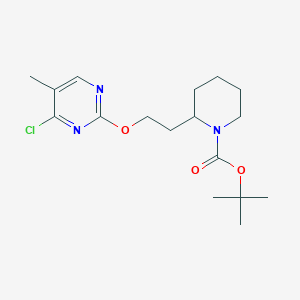

![6-(2-Hydroxyethyl)-6-azaspiro[3.4]octane-2-carboxylic acid](/img/structure/B13957893.png)
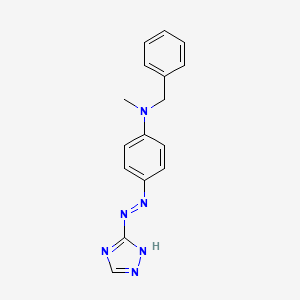
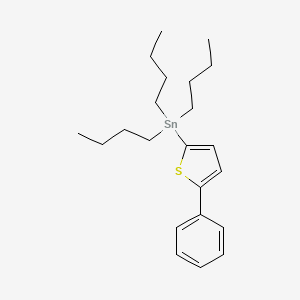
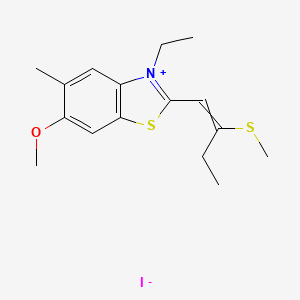

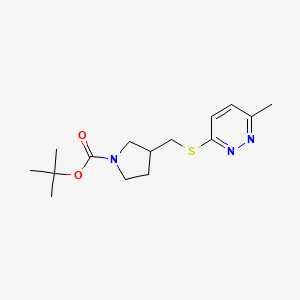
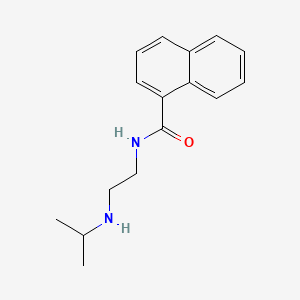
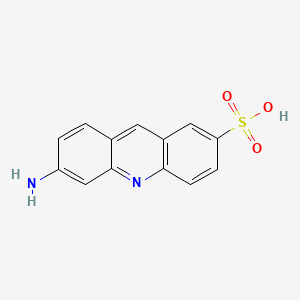
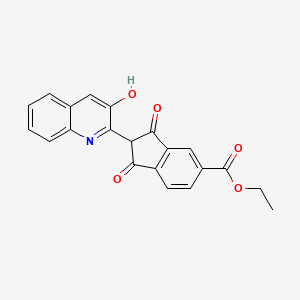


![4H-Pyrido[1,2-a]pyrimidine-3-propanoic acid, 6-methyl-4-oxo-, ethyl ester](/img/structure/B13957961.png)
